molecular formula C7H4ClNO3 B109732 3-Chloro-4-nitrobenzaldehyde CAS No. 57507-34-3

3-Chloro-4-nitrobenzaldehyde

Cat. No. B109732
CAS RN: 57507-34-3
M. Wt: 185.56 g/mol
InChI Key: LINXIPJBQRYFHA-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzaldehyde is a chemical compound used as a reagent for the synthetic preparation of [(pyridinyl)oxadiazolyl]ethanone derivatives and the determination of their activity as antioxidants .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-nitrobenzaldehyde is C7H4ClNO3 . It has a molecular weight of 185.56 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-4-nitrobenzaldehyde are not detailed in the searched resources, it’s known that nitrobenzaldehydes can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

3-Chloro-4-nitrobenzaldehyde is a light yellow powder . It has a molecular weight of 185.56 . More specific physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Synthesis of Nitro-porphyrins

3-Chloro-4-nitrobenzaldehyde is used in the synthesis of nitro-porphyrins. These compounds have shown significant anti-inflammatory and antinociceptive effects . For instance, 5,10,15,20-tetra-(4-chloro-3-nitrophenyl)-porphyrin (TpClNPP) decreased inflammation significantly in an acute model .

Biological Evaluation

The compound is used in biological evaluation studies. For instance, it is used in DNA interaction studies and molecular docking .

Synthesis of Schiff Bases

3-Chloro-4-nitrobenzaldehyde is used in the synthesis of Schiff bases . Schiff bases are versatile compounds with a wide range of applications in the field of medicinal and analytical chemistry.

Synthesis of Coordination Compounds

This compound is used in the synthesis of coordination compounds . These compounds have a wide range of applications in catalysis, material science, and medicinal chemistry.

Organic Building Blocks

3-Chloro-4-nitrobenzaldehyde serves as an organic building block in various chemical reactions . It is used in the synthesis of a wide range of organic compounds.

6. Growth of Organic NLO Single Crystals It is used in the growth of organic Non-Linear Optical (NLO) single crystals . These crystals have applications in the field of optoelectronics and photonics.

Safety and Hazards

3-Chloro-4-nitrobenzaldehyde may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation . It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-chloro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINXIPJBQRYFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396169
Record name 3-chloro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-nitrobenzaldehyde

CAS RN

57507-34-3
Record name 3-chloro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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